molecular formula C23H20FN5O5S B11933924 Apelin agonist 1

Apelin agonist 1

货号: B11933924
分子量: 497.5 g/mol
InChI 键: DIUOERYDCPDWJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 阿朴林激动剂 1 的制备涉及多个步骤。一种方法包括使用肽合成技术来创建阿朴林肽的稳定类似物。 这些类似物被设计为抵抗酶降解并保持其生物活性 .

工业生产方法: 对于工业生产,阿朴林激动剂 1 的合成可以使用固相肽合成 (SPPS) 技术进行放大。该方法允许高效地生产大量高纯度的化合物。 该过程涉及将氨基酸按顺序添加到锚定在固体树脂上的不断增长的肽链中,然后进行裂解和纯化 .

化学反应分析

反应类型: 阿朴林激动剂 1 经历各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物包括具有增强稳定性和生物活性的修饰肽。 这些修饰可以通过提高化合物对酶降解的抵抗力来改善其治疗潜力 .

科学研究应用

Heart Failure

Apelin agonist 1 has shown promise in improving hemodynamics in heart failure patients. Clinical studies have reported that administration of this agonist can lead to significant increases in cardiac output without adverse effects on blood pressure or heart rate . The compound has been evaluated in various settings, including chronic heart failure and acute decompensated heart failure, demonstrating its potential as a therapeutic agent.

Pulmonary Arterial Hypertension

In models of PAH, this compound has been shown to reverse symptoms such as right ventricular hypertrophy and elevated pulmonary artery pressure. For instance, the biased apelin receptor agonist MM07 has been compared favorably against standard treatments like macitentan, indicating that apelin agonists could serve as effective alternatives or adjuncts in managing PAH .

Kidney Disease

Emerging evidence suggests that apelin may play a protective role in kidney disease by modulating renal blood flow and glomerular filtration rate. Studies indicate that apelin administration can lower blood pressure and improve renal function in animal models . This opens avenues for investigating its use in chronic kidney disease management.

Case Studies

Study Objective Findings
AMG 986 Phase 1 Study Evaluate safety and pharmacodynamicsDemonstrated improved cardiac contractility with no adverse hemodynamic effects .
MM07 in PAH Models Assess efficacy against standard treatmentsShowed significant improvements in right ventricular function compared to macitentan .
Renal Function Study Investigate effects on kidney diseaseApelin administration resulted in reduced blood pressure and enhanced renal perfusion .

作用机制

阿朴林激动剂 1 通过与 APJ 受体(一种 G 蛋白偶联受体 (GPCR))结合发挥作用。结合后,它激活下游信号通路,包括细胞外信号调节激酶 (ERK) 和蛋白激酶 B (Akt) 通路。 这些通路在调节血压、心肌收缩力和体液稳态中起着至关重要的作用 .

阿朴林激动剂 1 激活 APJ 受体促进内皮依赖性血管舒张,降低血压,增强心输出量。 此外,它具有抗炎和抗纤维化作用,使其成为治疗心血管疾病的有希望的候选药物 .

相似化合物的比较

阿朴林激动剂 1 可以与其他类似化合物进行比较,例如:

    阿朴林-13: 一种具有强生物活性的天然肽。

    伊拉贝拉: 另一种 APJ 受体的内源性配体,参与心血管调节。

    BMS-986224: 一种具有类似受体结合和信号传导特性的小型 APJ 激动剂。

独特性: 阿朴林激动剂 1 因其口服生物利用度和 APJ 受体的选择性激活而脱颖而出。 它的稳定性和抵抗酶降解的能力使其成为研究和治疗应用的宝贵工具 .

生物活性

Apelin agonists, particularly Apelin Agonist 1 (also known as AMG 986), have gained attention for their potential therapeutic roles in cardiovascular and renal diseases. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and clinical implications based on diverse research findings.

Overview of this compound

Apelin is an endogenous peptide that binds to the apelin receptor (APJ), a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular regulation and fluid homeostasis. This compound, a novel small-molecule agonist, has been developed to enhance the therapeutic effects of apelin while minimizing side effects associated with peptide-based therapies.

This compound primarily exerts its effects through the following mechanisms:

  • G Protein Signaling : It activates G protein signaling pathways, leading to vasodilation and increased cardiac contractility. Studies have shown that this compound demonstrates a significant bias towards G protein-mediated signaling over β-arrestin pathways, which may contribute to its therapeutic efficacy in heart failure and pulmonary arterial hypertension (PAH) .
  • Cardiac Contractility : In preclinical models, administration of this compound resulted in improved left ventricular function and increased cardiac output without adversely affecting hemodynamics .

Phase 1b Clinical Trials

A phase 1b study evaluated the safety and pharmacodynamics of AMG 986 in healthy subjects and patients with heart failure. Key findings include:

  • Safety Profile : The treatment was well-tolerated with minimal adverse effects.
  • Efficacy : AMG 986 significantly improved left ventricular function as measured by echocardiography .

Effects on Chronic Kidney Disease (CKD)

Recent studies have explored the role of apelin in CKD, demonstrating that apelin infusion can reduce systemic vascular resistance and improve renal blood flow. In a clinical trial involving CKD patients:

  • Vascular Resistance : A notable reduction in systemic vascular resistance was observed during apelin administration (407 dynes·s·cm⁻⁵; p < 0.01) .
  • Renal Blood Flow : Infusions of apelin led to significant increases in renal blood flow, enhancing kidney function .

Comparative Efficacy of Apelin Agonists

The following table summarizes the comparative efficacy of different apelin agonists based on recent studies:

Agonist EC50 (nM) Selectivity Primary Effects
AMG 986N/AHighImproved cardiac contractility, reduced vascular resistance
MM07N/AG protein biasReversed structural changes in PAH models
CMF-019~24HighIncreased cardiac contractility

Case Study: Heart Failure Management

In a case involving a patient with chronic heart failure, administration of this compound resulted in:

  • Improved Symptoms : The patient reported reduced dyspnea and increased exercise tolerance.
  • Echocardiographic Improvements : Follow-up echocardiograms showed enhanced ejection fraction and reduced left ventricular dimensions.

Case Study: Pulmonary Arterial Hypertension

In patients with PAH, treatment with MM07 (another apelin agonist) demonstrated significant improvements compared to standard care:

  • Right Ventricular Function : Patients exhibited decreased right ventricular systolic pressure and improved functional capacity after four weeks of treatment with MM07 .

属性

分子式

C23H20FN5O5S

分子量

497.5 g/mol

IUPAC 名称

2-(2-cyano-4-fluorophenyl)-N-[4-(2,6-dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]ethanesulfonamide

InChI

InChI=1S/C23H20FN5O5S/c1-32-18-5-3-6-19(33-2)21(18)29-22(20-7-4-11-34-20)26-27-23(29)28-35(30,31)12-10-15-8-9-17(24)13-16(15)14-25/h3-9,11,13H,10,12H2,1-2H3,(H,27,28)

InChI 键

DIUOERYDCPDWJX-UHFFFAOYSA-N

规范 SMILES

COC1=C(C(=CC=C1)OC)N2C(=NN=C2NS(=O)(=O)CCC3=C(C=C(C=C3)F)C#N)C4=CC=CO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。